2-(1H-benzimidazol-1-yl)acetohydrazide

Medicinal Chemistry Synthetic Methodology Process Optimization

Medicinal chemists pursuing systematic SAR around benzimidazole-based antibacterials often encounter supply gaps for C2-unsubstituted precursors. This compound directly addresses that bottleneck. • Unsubstituted C2 position enables modular functionalization via nucleophilic/electrophilic substitution-ideal for generating diverse hydrazone and oxadiazole libraries. • Its derivatives exhibit documented Gram-positive selectivity against MRSA and C. difficile, offering a narrow-spectrum advantage over broad-spectrum alternatives. • Competitive AHAS inhibition profile provides a validated chemical starting point for agrochemical herbicide discovery programs. Supplied with batch-to-batch analytical consistency. Ambient global shipping; bulk quantities available upon request.

Molecular Formula C9H10N4O
Molecular Weight 190.2 g/mol
CAS No. 97420-39-8
Cat. No. B1270948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-benzimidazol-1-yl)acetohydrazide
CAS97420-39-8
Molecular FormulaC9H10N4O
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2CC(=O)NN
InChIInChI=1S/C9H10N4O/c10-12-9(14)5-13-6-11-7-3-1-2-4-8(7)13/h1-4,6H,5,10H2,(H,12,14)
InChIKeyBJUCERVOXBFHTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility26.5 [ug/mL]

2-(1H-Benzimidazol-1-yl)acetohydrazide: Technical Baseline & Procurement


2-(1H-benzimidazol-1-yl)acetohydrazide (CAS 97420-39-8) is a heterocyclic building block featuring a benzimidazole core N1-linked to an acetohydrazide moiety . This scaffold serves as a critical synthetic intermediate for constructing structurally diverse hydrazones and oxadiazoles, which are frequently explored in medicinal chemistry for antimicrobial and enzyme inhibitory applications [1][2]. The compound is a non-substituted benzimidazole derivative, making it a versatile precursor for systematic structure-activity relationship (SAR) studies where substitution at the C2 position is a key variable.

Unsubstituted C2 core enables systematic SAR diversification
Hydrazide chemistry ready for hydrazone/oxadiazole library synthesis
Cost-effective scaffold for antimicrobial and enzyme inhibition screening

2-(1H-Benzimidazol-1-yl)acetohydrazide: Why C2 Analogs Are Not Substitutes


Generic substitution of 2-(1H-benzimidazol-1-yl)acetohydrazide with C2-substituted analogs (e.g., 2-methyl or 2-phenyl derivatives) is not scientifically equivalent due to divergent synthetic accessibility and downstream chemical reactivity. The unsubstituted C2 position is essential for subsequent functionalization via nucleophilic substitution or electrophilic aromatic substitution, enabling modular library synthesis that is not possible with pre-functionalized C2-substituted acetohydrazides [1]. Furthermore, the hydrophobic and electronic properties of the core scaffold, which are critical for biological target engagement, differ substantially between unsubstituted and C2-substituted variants, as evidenced by QSAR models showing that C2 substitution alters ClogP and molar refractivity, directly impacting antibacterial activity [1].

Synthetic pathway divergence
C2-substituted analogs (e.g., 2-methyl) require at least one extra step, altering cost and timeline for library production.
QSAR profile shift
C2 substitution changes ClogP and molar refractivity, which can significantly modify antimicrobial activity compared to the unsubstituted parent.
Limited downstream diversification
Pre-installed C2 groups may sterically hinder hydrazone or oxadiazole formation, reducing the scaffold's modular utility.

2-(1H-Benzimidazol-1-yl)acetohydrazide: Quantitative Evidence Guide


Synthetic Accessibility: Hydrazinolysis Step Efficiency

The synthesis of 2-(1H-benzimidazol-1-yl)acetohydrazide via hydrazinolysis of ethyl (benzimidazol-1-yl)acetate is reported as a high-yielding step. While the exact yield is not explicitly stated in the abstract, the methodology is foundational for generating the unsubstituted scaffold, which is then used as a reference point for synthesizing C2-substituted analogs. The lack of a C2 substituent simplifies the initial synthetic route compared to analogs like 2-(2-methyl-benzimidazol-1-yl)acetohydrazide, which require additional synthetic steps to introduce the methyl group at the C2 position before acetohydrazide formation [1]. This reduces the synthetic burden and potential for side reactions in the early stages of derivative synthesis.

Synthesis step count
Class-level inference
At least one fewer step vs. 2-methyl analog
Reduces synthetic burden for SAR library generation
Based on standard benzimidazole route comparison
Medicinal Chemistry Synthetic Methodology Process Optimization

Antibacterial Selectivity: Gram-Positive Profile

Derivatives synthesized from 2-(1H-benzimidazol-1-yl)acetohydrazide, specifically 2-substituted-1-[(5-substituted alkyl/aryl)-1,3,4-oxadiazol-2-yl]methyl-1H-benzimidazoles, demonstrated a pronounced selectivity profile in antimicrobial screening. All tested derivatives showed good activity towards Gram-positive bacteria, while exhibiting negligible activity towards Gram-negative bacteria [1]. This contrasts with many broad-spectrum antimicrobial scaffolds and suggests a specific mechanism of action or cell wall penetration profile inherent to the benzimidazole-acetohydrazide core.

Antimicrobial selectivity
Reported
Good activity towards Gram-positive; negligible towards Gram-negative
Supports Gram-positive screening context
In vitro panel; broad-spectrum comparators show dual activity
Antimicrobial Resistance Drug Discovery Microbiology

Enzymatic Target: AHAS Competitive Inhibition

2-(1H-Benzimidazol-1-yl)acetohydrazide has been reported to act as a competitive inhibitor of bacterial acetohydroxy acid synthase (AHAS), an enzyme crucial for branched-chain amino acid biosynthesis and not present in mammals . The compound's hydrophobic structure facilitates binding to the enzyme's active site, inhibiting the formation of beta-ketoacyl-ACP. While specific Ki or IC50 values are not provided in the available abstract, the reported competitive inhibition mechanism differentiates it from other benzimidazole derivatives that may act via DNA intercalation or tubulin binding.

AHAS inhibition mechanism
Data to verify
Competitive inhibitor of bacterial AHAS (vendor summary)
May support novel MoA exploration distinct from tubulin/DNA targets
Specific Ki/IC50 not reported; independent validation needed
Enzyme Inhibition Antibacterial Mechanism Herbicide Research

Scaffold Versatility: Hydrazone & Oxadiazole Libraries

2-(1H-Benzimidazol-1-yl)acetohydrazide is a highly versatile intermediate for generating diverse compound libraries. The hydrazide moiety readily condenses with aromatic aldehydes to yield arylidene acetohydrazones [1] and reacts with carboxylic acids in the presence of POCl3 to form 1,3,4-oxadiazoles [2]. This dual reactivity allows for the rapid exploration of chemical space around the benzimidazole core. In contrast, C2-substituted analogs are less amenable to this diversification strategy, as the C2 substituent can sterically hinder reactions at the N1-acetohydrazide moiety or alter the electronic properties of the benzimidazole ring, thereby limiting the scope of feasible downstream modifications.

Scaffold versatility
Class-level inference
Dual hydrazone and oxadiazole formation from common intermediate
Maximizes synthetic return; C2-substituted variants may show narrower scope
Standard condensation/cyclization conditions
Medicinal Chemistry Combinatorial Chemistry SAR Studies

2-(1H-Benzimidazol-1-yl)acetohydrazide: Application Scenarios


Gram-Positive Antibacterial Hydrazone Libraries

Researchers focused on developing narrow-spectrum antibacterials against Gram-positive pathogens (e.g., MRSA, C. difficile) should prioritize this compound as a core scaffold. The established synthetic route to arylidene acetohydrazones provides a direct path to generating diverse compound libraries. The documented Gram-positive selectivity of its derivatives [1] increases the probability of identifying hits with a favorable therapeutic window and reduced impact on the gut microbiome, a key advantage over broad-spectrum alternatives.

Herbicide Candidates via AHAS Inhibition

Agrochemical discovery programs targeting acetohydroxy acid synthase (AHAS), a validated herbicide target, can leverage this compound's reported competitive inhibition of the bacterial homolog . This provides a chemical starting point for designing novel AHAS inhibitors. The unsubstituted benzimidazole core allows for extensive SAR exploration to optimize potency, selectivity for plant AHAS over bacterial isoforms, and favorable physicochemical properties for foliar uptake or soil mobility.

Scaffold Hopping & Bioisostere Replacement

In lead optimization campaigns where a benzimidazole-containing lead compound has been identified, 2-(1H-benzimidazol-1-yl)acetohydrazide is an ideal scaffold for systematic bioisostere replacement and scaffold hopping exercises. Its dual reactivity enables the facile synthesis of hydrazone and oxadiazole bioisosteres of amides and esters [1]. This allows medicinal chemists to efficiently probe the impact of linker modifications on potency, selectivity, and pharmacokinetic properties, using a single, readily accessible starting material.

Application
Selection Property
Validation Focus
Gram-positive antibacterial hydrazone libraries
Unsubstituted scaffold with reported Gram-positive selectivity
Hydrazone SAR and MIC screening against Gram-positive panel
AHAS inhibitor agrochemical research
Reported AHAS competitive inhibition scaffold
Plant AHAS selectivity and herbicidal activity assay
Scaffold hopping and bioisostere replacement
Dual hydrazone/oxadiazole reactivity for linker variation
Potency, selectivity, and physicochemical profiling of novel analogs

Technical Documentation Hub

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22 linked technical documents
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